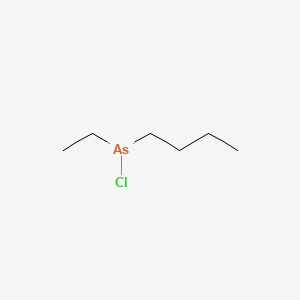![molecular formula C13H18NO7P B14493540 Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate CAS No. 63509-19-3](/img/structure/B14493540.png)
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is an organic compound that features a benzodioxole ring, a nitro group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)-2-nitroethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Various substituted benzodioxole derivatives.
Hydrolysis: Formation of the corresponding phosphonic acid.
Scientific Research Applications
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The benzodioxole ring may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Diethyl [1-(2H-1,3-benzodioxol-5-ylamino)methylene]malonate: Similar structure but with an amino group instead of a nitro group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Lacks the nitro and phosphonate groups.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a piperidine ring and a different functional group arrangement.
Uniqueness
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is unique due to the presence of both a nitro group and a phosphonate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
CAS No. |
63509-19-3 |
|---|---|
Molecular Formula |
C13H18NO7P |
Molecular Weight |
331.26 g/mol |
IUPAC Name |
5-(1-diethoxyphosphoryl-2-nitroethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H18NO7P/c1-3-20-22(17,21-4-2)13(8-14(15)16)10-5-6-11-12(7-10)19-9-18-11/h5-7,13H,3-4,8-9H2,1-2H3 |
InChI Key |
KQODHRRBWGENED-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(5,6-Dimethoxy-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B14493508.png)



![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)



